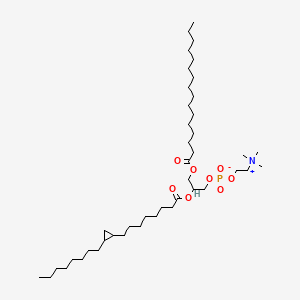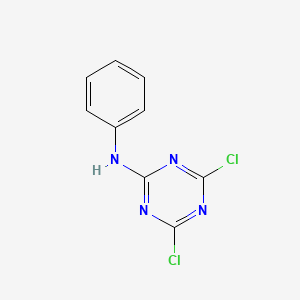
Hexyl octanoate
Übersicht
Beschreibung
Hexyl octanoate, also known as hexyl caprylate, is an octanoate ester obtained by the formal condensation of octanoic acid with hexan-1-ol . It has a role as a plant metabolite and is functionally related to hexan-1-ol .
Synthesis Analysis
The esterification of octanoic acid and hexanol into hexyloctanoate can be catalyzed by an immobilized Candida antarctica lipase . This product is considered natural and used as a fresh vegetable and fruity flavor additive in food, cosmetic, and pharmaceutical products .
Molecular Structure Analysis
Hexyl octanoate has the molecular formula C14H28O2 and a molecular weight of 228.3709 . The IUPAC Standard InChI is InChI=1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 .
Physical And Chemical Properties Analysis
Hexyl octanoate has a boiling point of 550.59 K . It has a density of 0.86 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Flavor and Fragrance Agents
Hexyl octanoate is used as a flavor and fragrance agent due to its green type odor and flavor . It can be used in the formulation of various food products and cosmetics to enhance their sensory appeal.
Thermophysical and Thermochemical Research
The compound is used in thermophysical and thermochemical research . Its phase change data, mass spectrum, and gas chromatography properties are studied for various scientific applications .
Molecular Structure Studies
Hexyl octanoate is used in molecular structure studies . Its 2D and 3D molecular structures can be viewed and analyzed using Java or Javascript .
Chemical Synthesis
Hexyl octanoate is used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Standard Reference Material
Hexyl octanoate is used as a standard reference material in the National Institute of Standards and Technology (NIST) Chemistry WebBook . It helps in the verification of data contained in the database .
Industrial Applications
In industrial applications, Hexyl octanoate is used in the formulation of flavors and fragrances . It can be used to impart a specific scent or taste to a product .
Zukünftige Richtungen
While there is limited information available on the future directions of hexyl octanoate, the rapid development and deployment of mRNA vaccines during the COVID-19 pandemic have highlighted the potential of lipid nanoparticle (LNP)-formulated drugs . Given that hexyl octanoate is a type of lipid, it may have potential applications in the field of drug delivery systems .
Wirkmechanismus
Target of Action
Hexyl octanoate, also known as hexyl caprylate, is a compound that is primarily used in the formation of lipid nanoparticles . .
Mode of Action
It is known that hexyl octanoate is used in combination with other lipids to form lipid nanoparticles . These nanoparticles are used for the delivery of mRNA-based vaccines .
Biochemical Pathways
It is known that hexyl octanoate plays a role in the formation of lipid nanoparticles, which are used in the delivery of mrna-based vaccines . The lipid nanoparticles protect the mRNA molecules and shuttle them into cells without the immune system destroying them first .
Pharmacokinetics
It is known that hexyl octanoate is used in the formation of lipid nanoparticles, which are designed to improve the stability and bioavailability of mrna-based vaccines .
Result of Action
It is known that hexyl octanoate is used in the formation of lipid nanoparticles, which are used in the delivery of mrna-based vaccines . These nanoparticles protect the mRNA molecules and shuttle them into cells, allowing the mRNA to be translated into protein and triggering an immune response .
Action Environment
It is known that the formation of lipid nanoparticles, which involves hexyl octanoate, can be influenced by factors such as temperature and ph .
Eigenschaften
IUPAC Name |
hexyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWNXWNCSSXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047636 | |
| Record name | Hexyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colorless liquid with a fresh vegetable, fruity odour | |
| Record name | Hexyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | Hexyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.864(d20/4) | |
| Record name | Hexyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Hexyl octanoate | |
CAS RN |
1117-55-1 | |
| Record name | Hexyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3S7YK802 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-31 °C | |
| Record name | Hexyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is hexyl octanoate primarily known for in scientific research?
A1: Hexyl octanoate is often utilized as a model substrate in enzymatic reactions, particularly in the study of lipases and their applications in esterification reactions. []
Q2: Can you describe the role of hexyl octanoate in miniemulsion systems for enzymatic synthesis?
A2: Hexyl octanoate has been successfully synthesized in high yields within aqueous miniemulsion systems using various lipases. [] This approach highlights the potential of miniemulsions as efficient and environmentally friendly systems for enzymatic production of alkyl esters. []
Q3: Has hexyl octanoate been found in natural sources?
A3: Yes, hexyl octanoate is a constituent of the essential oil extracted from various plant species. For instance, it is found in the essential oil of Salvia macrosiphon Boiss. [, ] and Chaerophyllum Macropodum Boiss. [], where it contributes to the oil's characteristic aroma.
Q4: How does the presence of hexyl octanoate impact the sensory characteristics of fruits?
A4: Research suggests that hexyl octanoate contributes to the fruity aroma profile of certain fruits. In 'Golden Reinders' apples, increased levels of hexyl octanoate, along with other volatile esters, were positively correlated with consumer acceptability after storage. [, ]
Q5: Are there any studies investigating the impact of processing techniques on hexyl octanoate levels?
A5: A study on Foeniculum vulgare (fennel) found that the content of hexyl octanoate, among other compounds, changed after frying, indicating a potential influence of food processing on its concentration. []
Q6: How do different yeast strains affect the production of hexyl octanoate during fermentation?
A6: Research shows that the specific yeast strain used during fermentation can significantly influence the volatile profile of wine, including the concentration of hexyl octanoate. [] For instance, a study found that Cabernet Sauvignon rosé wines fermented with different strains of Saccharomyces cerevisiae displayed varying levels of hexyl octanoate. []
Q7: What is the molecular formula and weight of hexyl octanoate?
A7: The molecular formula of hexyl octanoate is C14H28O2, and its molecular weight is 228.37 g/mol.
Q8: What analytical techniques are commonly used to identify and quantify hexyl octanoate?
A8: Gas chromatography (GC) coupled with either flame ionization detection (FID) [] or mass spectrometry (MS) [, , , , ] is widely employed for the separation, identification, and quantification of hexyl octanoate in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[1,3-Bis(hexadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B1218985.png)

![Acetic acid [2-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] ester](/img/structure/B1218990.png)






